2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone
CAS No.:
Cat. No.: VC15578853
Molecular Formula: C22H18ClNO
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18ClNO |
|---|---|
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | 2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-phenylethanone |
| Standard InChI | InChI=1S/C22H18ClNO/c23-21(18-10-2-1-3-11-18)22(25)24-19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)24/h1-13,21H,14-15H2 |
| Standard InChI Key | CHIQMAZRNRMOSD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C(C4=CC=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Spectroscopic and Structural Data
Key spectral features include:
-
IR Spectroscopy: A strong absorption band near 1700 cm corresponding to the carbonyl group () .
-
NMR: The chloro-substituted carbon (C-Cl) resonates at ~45 ppm in NMR, while the aromatic protons in the dibenzoazepine ring appear as multiplet signals between 6.8–7.5 ppm in NMR .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of dibenzoazepine derivatives often involves oxidative cyclization or functionalization of precursor amines. A patented method for synthesizing 10-oxa-10,11-dihydro-5H-dibenzo[b,f]azepine (CN101781249B) provides a relevant framework . Key steps include:
-
Oxidation of 10,11-dihydro-5H-dibenzo[b,f]azepine using calcium hypochlorite () as the oxidant.
-
Catalysis: A nitroxide radical (e.g., 4-hydroxy-TEMPO) and copper acetate () enhance reaction efficiency at 50–100°C.
-
Workup: Extraction with dichloromethane followed by recrystallization yields the pure product .
For the target compound, introducing the phenylethanone group likely involves Friedel-Crafts acylation or nucleophilic substitution on a preformed dibenzoazepine-chloroacetyl intermediate.
Optimization Challenges
-
Regioselectivity: Controlling the position of chloro and phenyl substituents requires precise reaction conditions.
-
Yield Improvements: The patent reports yields up to 86.8% for analogous compounds, suggesting similar efficiencies are achievable with optimized protocols.
Pharmacological Profile
Mechanism of Action
Dibenzoazepines are known modulators of neurotransmitter systems. Structural analogs such as 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one exhibit affinity for serotonin () and dopamine () receptors, implicating potential antidepressant and anxiolytic activity . The phenyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration.
In Vitro and In Vivo Studies
While direct studies on the compound are absent, related derivatives demonstrate:
-
Behavioral Effects: Reduced immobility time in rodent forced-swim tests, indicative of antidepressant-like activity .
Challenges and Future Directions
Synthetic Scalability
Transitioning from lab-scale synthesis (e.g., 0.2 mol batches ) to industrial production requires optimizing catalyst recovery and waste management.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume